molecular formula C14H15F3N4O2S B11005621 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11005621
M. Wt: 360.36 g/mol
InChI Key: KICFPXBYQSQBES-UHFFFAOYSA-N
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Description

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a tetrahydropyran ring, and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrrole and tetrahydropyran intermediates separately, followed by their coupling with the thiadiazole moiety under specific reaction conditions. The reaction typically requires the use of reagents such as lithium aluminum hydride (LiAlH4) for reduction and tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the acetamide group can yield the corresponding amine.

Scientific Research Applications

2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl-substituted thiadiazole ring, in particular, contributes to its potential bioactivity and stability.

Properties

Molecular Formula

C14H15F3N4O2S

Molecular Weight

360.36 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C14H15F3N4O2S/c15-14(16,17)11-19-20-12(24-11)18-10(22)9-13(3-7-23-8-4-13)21-5-1-2-6-21/h1-2,5-6H,3-4,7-9H2,(H,18,20,22)

InChI Key

KICFPXBYQSQBES-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=NN=C(S2)C(F)(F)F)N3C=CC=C3

Origin of Product

United States

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